4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid
Description
FT-IR Spectral Features
Key absorption bands and their assignments are summarized below:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2500–3000 | Broad O–H stretch (carboxylic acid) |
| 3300–3500 | N–H stretch (amine) |
| 1700 | C=O stretch (carboxylic acid) |
| 1200–1300 | C–F stretch (fluorine substituents) |
| 1450–1600 | Aromatic C=C stretch |
| 1100–1250 | Aromatic C–H in-plane bending |
Raman Spectroscopy :
- 1700 cm⁻¹ : Sharper C=O peak compared to FT-IR.
- 1200–1300 cm⁻¹ : C–F vibrations with distinct intensity patterns.
Electronic Absorption (UV-Vis)
The compound exhibits absorption bands due to:
- π→π* transitions in the aromatic ring (λ ~250–300 nm).
- n→π* transitions in the carboxylic acid (λ ~300–350 nm).
Fluorine substituents may cause a hypsochromic shift (blue shift) due to electron withdrawal.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Impact on Properties |
|---|---|---|
| 4-Amino-3,5-difluorobenzoic acid | Lacks benzyl(methyl)amino group | Lower steric bulk, distinct hydrogen bonding |
| Methyl 4-amino-3,5-difluorobenzoate | Ester instead of carboxylic acid | Reduced acidity, altered solubility |
| Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | Azobenzene linker | Enhanced π-conjugation, photoresponsiveness |
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-3,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-18(9-10-5-3-2-4-6-10)14-12(16)7-11(15(19)20)8-13(14)17/h2-8H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNHHHWZKYKLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (commonly referred to as 4-BMDFBA) is an organic compound characterized by a difluorobenzoic acid structure with a benzyl(methyl)amino group. Its molecular formula is , and it has a molecular weight of approximately 277.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Biological Activity Overview
The biological activity of 4-BMDFBA is primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
The precise mechanism of action for 4-BMDFBA remains under investigation, but studies suggest that its difluoro substitution pattern and the presence of the benzyl(methyl)amino group may enhance its interaction with specific receptors or enzymes involved in disease processes.
Potential Applications
- Anti-inflammatory Activity : Compounds structurally related to 4-BMDFBA have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Some derivatives exhibit antiproliferative effects against various cancer cell lines, indicating potential as chemotherapeutic agents.
- Analgesic Effects : Preliminary studies suggest that 4-BMDFBA may possess analgesic properties, potentially useful in pain management therapies.
Case Studies
- Anti-Inflammatory Effects : A study examining the anti-inflammatory effects of similar compounds demonstrated that modifications in the amino group significantly influenced activity levels. The incorporation of a methyl group was found to enhance the anti-inflammatory response in vitro.
- Anticancer Activity : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and LNaP95 (prostate cancer) showed that 4-BMDFBA could inhibit cell proliferation at micromolar concentrations, suggesting a potential role as an anticancer agent.
Comparative Analysis
The following table summarizes the biological activities of 4-BMDFBA compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Difluorobenzoic acid with benzyl(methyl)amino | Anti-inflammatory, anticancer |
| 4-Amino-3,5-difluorobenzoic acid | Lacks benzyl moiety | Primarily studied for anti-inflammatory properties |
| 2-(Benzylamino)-3,5-difluorobenzoic acid | Similar difluorobenzoic structure | Different activity profile |
| 4-(Methylamino)-3-fluorobenzoic acid | Lacks one fluorine atom | Potentially less potent |
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its unique structure suggests possible applications in:
- Anti-cancer therapies : Research indicates that it may induce apoptosis in cancer cell lines, particularly breast cancer cells. A study found that concentrations above 10 µM significantly reduced cell viability through activation of caspase pathways.
- Neuropharmacology : The compound has shown promise in enhancing dopamine release, indicating potential applications in treating neurodegenerative diseases like Parkinson's disease.
The biological activities of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid have been documented in various studies:
| Activity | Effect Observed | Reference |
|---|---|---|
| Enzymatic Inhibition | Decreased enzyme activity | |
| Receptor Modulation | Altered neurotransmitter release | |
| Cell Proliferation | Dose-dependent inhibition in cancer cells | |
| Apoptosis | Induction of programmed cell death |
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing its therapeutic use. Studies have shown that the compound interacts with specific biological targets, leading to modulation of cellular processes such as:
- Cellular signaling pathways : Enhancing or inhibiting pathways related to cancer proliferation and neuronal signaling.
- Biofilm formation : Preliminary studies suggest it may have anti-biofilm properties, which could be relevant in treating chronic infections .
Study 1: Anti-Cancer Potential
In vitro studies on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via caspase activation, highlighting its potential for therapeutic development in oncology.
Study 2: Neuropharmacological Effects
A study evaluated the effects of the compound on neuronal signaling and found it enhanced dopamine release in vitro. This suggests potential applications for treating disorders such as Parkinson's disease, although further research is necessary to elucidate the underlying mechanisms.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be understood by comparing it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-3,5-difluorobenzoic acid | Contains an amino group but lacks the benzyl moiety | Simpler structure; primarily studied for anti-inflammatory properties |
| 2-(Benzylamino)-3,5-difluorobenzoic acid | Similar difluorobenzoic structure | Different position of amino group may alter activity |
| 4-(Methylamino)-3-fluorobenzoic acid | Lacks one fluorine atom | Potentially less potent due to reduced fluorination |
| 4-(Ethylamino)-3,5-difluorobenzoic acid | Ethyl group instead of methyl | Variations in alkyl chain length may affect solubility |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid are best understood through comparison with related fluorinated benzoic acid derivatives. Key analogues include:
Structural Analogues
Key Research Findings
- Receptor Selectivity: Fluorine atoms at the 3,5-positions in the target compound improve RXR binding selectivity over retinoic acid receptors (RARs) by reducing steric clashes .
- Stability: The 3,5-difluoro substitution pattern enhances resistance to oxidative degradation compared to mono-fluoro analogues like 4-fluorobenzoic acid .
- Solubility : Aqueous solubility of the target compound is lower (predicted ~0.1 mg/mL) than 3,5-difluorobenzoic acid (~1.2 mg/mL) due to the hydrophobic benzyl group .
Preparation Methods
Preparation of Key Intermediate: 3,5-Difluorobenzoic Acid Derivatives
A critical precursor is 3,5-difluorobenzoic acid or its halogenated analogs such as 4-chloro-2,5-difluorobenzoic acid, which can be prepared by selective halogenation and fluorination reactions.
Example Method for 4-Chloro-2,5-difluorobenzoic acid:
- Starting from 2,5-difluorobenzoic acid, chlorination is performed using reagents such as N-chlorosuccinimide or sulfuryl chloride under controlled conditions.
- Bromination or other halogenation steps may be involved to introduce other substituents if required.
- The reaction conditions typically involve aprotic solvents like tetrahydrofuran or dimethylsulfoxide and catalysts such as nickel or other transition metals.
- Purification is achieved by crystallization or chromatography.
This intermediate serves as a platform for further substitution reactions to install the amino substituent.
Introduction of the Benzyl(methyl)amino Group
The benzyl(methyl)amino moiety is introduced via nucleophilic aromatic substitution or reductive amination, depending on the precursor used.
- The halogenated difluorobenzoic acid derivative (e.g., 4-chloro-3,5-difluorobenzoic acid) is reacted with benzyl(methyl)amine.
- The reaction is carried out in a polar aprotic solvent such as dimethylformamide or dimethylsulfoxide.
- Elevated temperatures (e.g., 80–120 °C) facilitate the nucleophilic aromatic substitution, where the amine displaces the halogen.
- In some protocols, a base such as potassium carbonate or triethylamine is added to capture the released acid and drive the reaction forward.
- The reaction time varies from several hours to overnight depending on scale and conditions.
Reductive amination alternative:
- If starting from an aldehyde-functionalized intermediate, benzyl(methyl)amine can be condensed with the aldehyde, followed by reduction using sodium borohydride or catalytic hydrogenation to yield the secondary amine.
Purification and Characterization
- The crude product is typically purified by recrystallization from suitable solvents (e.g., ethanol, methanol) or by column chromatography.
- Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and melting point determination to confirm the structure and purity.
Preparation Data Table
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2,5-Difluorobenzoic acid | Chlorination (N-chlorosuccinimide, aprotic solvent, RT to 60 °C) | 4-Chloro-2,5-difluorobenzoic acid | Selective halogenation |
| 2 | 4-Chloro-2,5-difluorobenzoic acid | Benzyl(methyl)amine, polar aprotic solvent, base, 80–120 °C, several hours | 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid | Nucleophilic aromatic substitution |
| 3 | Crude product | Recrystallization or chromatography | Pure target compound | Purification and isolation |
Research Findings and Optimization Notes
- The nucleophilic aromatic substitution step is favored by electron-withdrawing fluorine substituents, which activate the aromatic ring towards amine substitution.
- Use of polar aprotic solvents and bases improves reaction rates and yields.
- Temperature control is critical to avoid side reactions such as decomposition or over-substitution.
- The presence of two fluorine atoms at the 3 and 5 positions enhances regioselectivity for substitution at the 4-position.
- Scale-up requires careful monitoring of reaction exotherms and purification steps to maintain product quality.
Stock Solution Preparation (Supporting Data)
For formulation and further applications, stock solutions of this compound are prepared with precise molarity calculations as follows:
| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.6066 | 0.7213 | 0.3607 |
| 5 mg | 18.033 | 3.6066 | 1.8033 |
| 10 mg | 36.0659 | 7.2132 | 3.6066 |
Note: Volumes calculated based on molecular weight and desired molarity for accurate dosing in biological assays or formulations.
Q & A
Basic: What are the optimal synthetic routes for 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid, and how can purity be validated?
Methodological Answer:
The synthesis typically involves halogenation and amination steps. For example, starting from a 3,5-difluorobenzoic acid precursor (e.g., 3,5-difluorobenzoic acid ), introduce the benzyl(methyl)amino group via nucleophilic substitution or coupling reactions. A multi-step approach may include:
Halogenation : Use bromine or iodine to activate the aromatic ring at the 4-position.
Amination : React with N-benzyl-N-methylamine under catalytic conditions (e.g., Pd catalysis or copper-mediated coupling).
Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization.
Purity Validation :
- HPLC (C18 column, gradient elution with acetonitrile/water) to confirm >95% purity.
- Mass Spectrometry (MS) for molecular ion verification (e.g., ESI-MS in positive mode ).
- ¹H/¹³C NMR to confirm substitution patterns and functional groups .
Basic: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
Stability studies should assess:
- Temperature : Store at –20°C in airtight containers to prevent degradation (analogous to 3,5-difluoro-4-aminobenzoic acid, which requires dry, dark conditions ).
- Light Sensitivity : Conduct accelerated degradation tests under UV light (e.g., 254 nm for 48 hours) and compare stability via HPLC .
- pH Stability : Evaluate solubility and decomposition in buffers (pH 2–12) using UV-Vis spectroscopy (λmax ~270 nm for benzoic acid derivatives ).
Advanced: How can structural modifications of the benzyl(methyl)amino group influence bioactivity in enzyme inhibition studies?
Methodological Answer:
Structure-activity relationship (SAR) studies are critical:
- Substitution Effects : Replace the benzyl group with bulkier aryl groups (e.g., 3,5-dichlorophenyl) to assess steric effects on binding (see comparative analysis in ).
- Methyl vs. Ethyl : Compare N-methyl and N-ethyl analogs via kinetic assays (e.g., IC₅₀ determination against target enzymes like cyclooxygenase ).
- Fluorine Positioning : Test 3,5-difluoro vs. 2,4-difluoro analogs to evaluate electronic effects on hydrogen bonding (use X-ray crystallography or molecular docking ).
Advanced: How can contradictory data on the compound’s antimalarial activity be resolved?
Methodological Answer:
Contradictions may arise from assay conditions or structural impurities:
- Standardized Assays : Re-evaluate activity against Plasmodium falciparum using synchronized cultures and standardized IC₅₀ protocols (see for dihydroquinazolinone derivative methods).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites .
- Computational Modeling : Perform DFT calculations to predict binding affinities to malarial targets (e.g., dihydrofolate reductase ).
Advanced: What analytical techniques are recommended for resolving ambiguities in the compound’s interaction with neurotransmitter systems?
Methodological Answer:
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., dopamine D2 receptor) to quantify binding affinity (Kd) .
- Electrophysiology : Patch-clamp recordings on neuronal cells to measure ion channel modulation .
- In Vivo Microdialysis : Monitor neurotransmitter levels (e.g., serotonin, dopamine) in rodent models after compound administration .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- FTIR : Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and aromatic C-F stretches (~1250 cm⁻¹) .
- NMR :
- High-Resolution MS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₅H₁₄F₂NO₂: 292.0954 ).
Advanced: How can computational chemistry optimize the design of derivatives for enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP Calculations : Use software like MarvinSketch to predict lipophilicity (target LogP ~2–3 for BBB penetration ).
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to assess permeability .
- P-glycoprotein Efflux Assays : Test inhibition of P-gp using Caco-2 cell monolayers .
Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Catalyst Efficiency : Transition from Pd(OAc)₂ to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
- Solvent Selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .
- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress .
Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Determine bond angles and torsional strain in the benzyl(methyl)amino group .
- Comparative Analysis : Overlay structures with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid ) to identify conformational outliers.
Advanced: What strategies mitigate off-target effects in in vivo neuropharmacological studies?
Methodological Answer:
- Selective Receptor Profiling : Screen against a panel of 50+ GPCRs using β-arrestin recruitment assays .
- Metabolomic Profiling : Identify off-target metabolites via UPLC-QTOF-MS in plasma and brain homogenates .
- Dose-Response Curves : Establish therapeutic windows using minimal effective dose (MED) and no-observed-adverse-effect level (NOAEL) in rodents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
